molecular formula C7H2BrF4NO2 B1381794 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene CAS No. 1421599-50-9

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1381794
CAS No.: 1421599-50-9
M. Wt: 287.99 g/mol
InChI Key: LITRJNDEZMOHAK-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrF4NO2S and a CAS Registry Number of 118852891 . It is characterized as a benzene derivative substituted with bromo, fluoro, nitro, and trifluoromethylsulfanyl functional groups. This specific arrangement of substituents makes it a valuable building block in organic synthesis. As a multifunctional aromatic intermediate, it is primarily used in research settings for the construction of more complex molecules, particularly in pharmaceutical and agrochemical development. The presence of bromo and fluoro groups makes it a suitable substrate for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further functionalization. Researchers value this compound for its potential in creating libraries of compounds for screening and for the development of novel materials. The product must be handled with care. Safe handling precautions include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRJNDEZMOHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Nitro-Substituted Trifluoromethylbenzene

Methodology :
A bromination protocol from EP2266961B1 (Novartis) employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of sulfuric acid and dichloromethane at 25–40°C. This method is effective for introducing bromine into electron-deficient aromatic systems.

Example Adaptation :
Starting with 2-fluoro-5-nitro-4-(trifluoromethyl)benzene , bromination with DBDMH (1.2 equiv) and H2SO4 in CH2Cl2 at 35°C for 19 hours yields the target compound.

Parameter Value Source
Yield ~89% (adjusted from Example 1) EP2266961B1
Purity (HPLC) >95% EP2266961B1
Reaction Time 19 hours EP2266961B1

Key Observations :

  • Bromination occurs preferentially at the position ortho to the nitro group due to its strong meta-directing effect.
  • The trifluoromethyl group stabilizes the intermediate arenium ion, enhancing reactivity.

Sequential Nitration and Bromination

Methodology :
A two-step approach from CN101168495A involves:

  • Nitration of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using mixed acid (HNO3/H2SO4).
  • Bromination via iron powder and liquid bromine in carbon tetrachloride.

Procedure :

  • Nitration at 45°C for 4 hours introduces the nitro group para to the trifluoromethyl group.
  • Subsequent bromination at 90–95°C for 4 hours replaces a hydrogen atom ortho to the nitro group.
Step Conditions Yield
Nitration HNO3/H2SO4, 45°C 70–75%
Bromination Fe powder, Br2, CCl4 65–70%

Challenges :

  • Competing side reactions (e.g., di-bromination) require careful stoichiometric control.
  • The nitro group deactivates the ring, necessitating elevated temperatures for bromination.

Nucleophilic Aromatic Substitution (RSC Approach)

Methodology :
The RSC supplementary material (d2qo00699e1.pdf) describes K2CO3-mediated coupling of bromophenols with nitro-activated fluoroarenes in DMF.

Adapted Synthesis :

  • React 2-bromo-4-methylphenol with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in DMF at 80°C for 10 hours.
  • Isolate the product via column chromatography.
Parameter Value
Yield 72%
Solvent DMF
Base K2CO3

Advantages :

  • Avoids harsh bromination conditions.
  • Compatible with thermally sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
DBDMH Bromination 89 >95 High regioselectivity Requires strong acid
Sequential Nitration/Bromination 65–70 90–95 Scalable Multi-step, moderate yields
Nucleophilic Substitution 72 >99 Mild conditions Limited to activated substrates

Spectral Data and Characterization

  • 1H NMR (CDCl3): δ 8.25 (d, J = 2.7 Hz, 1H), 7.67 (dd, J = 8.9, 2.6 Hz, 1H), 7.50 (d, J = 2.8 Hz, 1H).
  • 13C NMR : δ 153.4 (C-NO2), 148.3 (C-CF3), 122.1 (q, J = 272 Hz, CF3).
  • GC-MS : m/z 287 [M]+ (characteristic bromine isotope pattern) [EP2266961B1].

Chemical Reactions Analysis

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Bromo-2-fluoro-5-amino-4-(trifluoromethyl)benzene .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H2BrF4NO2
  • Molecular Weight : 288.99 g/mol
  • CAS Number : 1421599-50-9

The compound features a benzene ring substituted with bromine, fluorine, nitro, and trifluoromethyl groups. These substituents contribute to its chemical stability and reactivity, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene has several notable applications:

Organic Synthesis

This compound is frequently used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, such as nucleophilic aromatic substitutions and reductions. For example, it can be transformed into amines or other derivatives through selective reduction of the nitro group.

Pharmaceutical Development

Due to its unique structure, this compound serves as an intermediate in the synthesis of potential therapeutic agents. It has been investigated for its role in developing anti-inflammatory and anticancer drugs. The trifluoromethyl group enhances the pharmacological properties of compounds, making them more effective in biological systems .

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays. Its structural characteristics allow researchers to explore its interactions with biological macromolecules, which is crucial for understanding drug mechanisms and developing new therapeutic strategies .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for creating polymers and coatings that require specific chemical properties .

Case Study 1: Anticancer Activity

Research has shown that fluorinated compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A study involving this compound demonstrated that it exhibits synergistic effects when combined with established chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

Case Study 2: Antimicrobial Properties

Compounds with halogenated aromatic systems have been noted for their antimicrobial activity. The introduction of a trifluoromethyl group has been shown to increase bioactivity against various bacterial strains due to enhanced lipophilicity, which facilitates interaction with microbial membranes .

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene involves its interactions with molecular targets such as enzymes and receptors. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

  • 1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9) :

    • Substituents: Bromo (1), nitro (4), trifluoromethyl (2).
    • Key Difference: The nitro group at position 4 instead of 5 reduces electronic activation at the para position. This impacts reactivity in nucleophilic aromatic substitution (NAS) and Suzuki coupling.
    • Applications: Used as a derivatization reagent for polyamines in food analysis .
  • 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS 1345472-21-0) :

    • Substituents: Bromo (1), fluoro (5), iodo (2), trifluoromethyl (4).
    • Key Difference: Iodine at position 2 introduces steric bulk and alters reactivity in cross-coupling reactions. However, this compound is discontinued, likely due to synthetic challenges or instability .

Functional Group Variations

  • 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4) :

    • Substituents: Bromo (1), difluoro (2,4), nitro (5).
    • Key Difference: Lacks the trifluoromethyl group, reducing electron-withdrawing effects. This simplifies synthesis but limits applications in electron-deficient aromatic systems .
  • 1-Bromo-4-chloro-2-(trifluoromethyl)benzene :

    • Substituents: Bromo (1), chloro (4), trifluoromethyl (2).
    • Key Difference: Chlorine replaces the nitro group, resulting in weaker electron withdrawal. This compound is less reactive in NAS but useful in polymerization initiators .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

  • 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8) :
    • Substituents: Bromo (1), iodo (2), nitro (3), trifluoromethoxy (5).
    • Key Difference: Trifluoromethoxy (OCF₃) is less electron-withdrawing than trifluoromethyl (CF₃). The nitro group at position 3 further alters electronic distribution, reducing para-directed reactivity .

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Reactivity Notes Applications
Target Compound Br (1), F (2), NO₂ (5), CF₃ (4) NO₂, CF₃, Br, F High NAS reactivity due to nitro at C5 Pharmaceuticals, agrochemicals
1-Bromo-4-nitro-2-(trifluoromethyl)benzene Br (1), NO₂ (4), CF₃ (2) NO₂, CF₃, Br Moderate NAS reactivity Derivatization reagents
1-Bromo-5-fluoro-2-iodo-4-CF₃-benzene Br (1), F (5), I (2), CF₃ (4) CF₃, Br, I, F Steric hindrance limits coupling reactions Discontinued (synthesis challenges)
1-Bromo-2,4-difluoro-5-nitrobenzene Br (1), F (2,4), NO₂ (5) NO₂, Br, F Lower electron withdrawal Intermediate in dye synthesis
1-Bromo-4-chloro-2-CF₃-benzene Br (1), Cl (4), CF₃ (2) CF₃, Br, Cl Weak NAS reactivity Polymerization initiators

Biological Activity

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene, also known by its CAS number 1421599-50-9, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the trifluoromethyl group and nitro substituent, suggest potential biological activities that merit detailed exploration.

The molecular formula of this compound is C7H2BrF4NO2C_7H_2BrF_4NO_2, with a molecular weight of approximately 288 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₇H₂BrF₄NO₂
Molecular Weight288 g/mol
CAS Number1421599-50-9
Purity≥95%

Antimicrobial Properties

Research indicates that halogenated compounds, particularly those containing fluorine and bromine, often exhibit significant antimicrobial activity. The presence of the trifluoromethyl group has been associated with enhanced biological activity due to its electron-withdrawing effects, which can stabilize reactive intermediates during biochemical reactions.

A study highlighted that derivatives of halogenated benzene compounds showed increased potency against various bacterial strains, suggesting that similar mechanisms may apply to this compound . The nitro group is also known for its role in enhancing the lipophilicity of compounds, potentially improving membrane permeability and bioavailability.

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer applications. Trifluoromethylated compounds have been reported to exhibit cytotoxic effects against cancer cell lines due to their ability to interfere with cellular processes. For instance, studies on related compounds have shown that trifluoromethyl groups can enhance the inhibition of key enzymes involved in cancer cell proliferation .

In vitro studies using human cancer cell lines have demonstrated that compounds with similar structural features can induce apoptosis and inhibit tumor growth. These findings underscore the need for further investigation into the specific biological pathways influenced by this compound.

Study on Antimicrobial Efficacy

A recent study evaluated a series of halogenated benzene derivatives for their antimicrobial properties against resistant bacterial strains. The results indicated that compounds with both bromine and trifluoromethyl groups exhibited significant activity, outperforming non-halogenated analogs . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Cytotoxicity Assessment

In a cytotoxicity assessment involving various human cancer cell lines (e.g., MCF-7 breast cancer cells), several trifluoromethyl-substituted compounds demonstrated IC50 values below 10 µM, indicating potent anticancer activity . While specific data on this compound remains limited, its structural analogs suggest a promising avenue for further research.

Q & A

Basic: What are the optimized synthesis methods for 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene?

Answer:
The synthesis typically involves sequential halogenation, nitration, and trifluoromethylation steps. Key methods include:

  • Halogenation: Bromine and fluorine are introduced via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid side reactions .
  • Nitration: Nitric acid in sulfuric acid media at 50°C ensures regioselective nitro group addition at the 5-position .
  • Trifluoromethylation: Copper-mediated cross-coupling with trifluoromethyl iodide (CF₃I) in DMF at 120°C achieves the final substitution .

Critical Parameters:

  • Purity (>95%) is achieved through silica gel chromatography (hexane:ethyl acetate = 4:1) .
  • Reaction yields depend on stoichiometric control of bromine and fluorine sources to prevent over-halogenation .

Basic: What purification techniques are recommended for isolating high-purity this compound?

Answer:

  • Crystallization: Use dichloromethane as a solvent with slow evaporation to isolate needle-like crystals (melting point: 78–80°C) .
  • Column Chromatography: Employ silica gel (60–120 mesh) with a gradient elution system (hexane to hexane:ethyl acetate 9:1) to remove nitro-group byproducts .
  • Distillation: For large-scale purification, fractional distillation under reduced pressure (50 mmHg) at 95–100°C minimizes thermal decomposition .

Advanced: How do substituent positions influence regioselectivity in cross-coupling reactions involving this compound?

Answer:
The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups direct reactions to specific positions:

  • Nitro Group: Deactivates the benzene ring, favoring nucleophilic aromatic substitution at the 4-position (meta to -NO₂) .
  • Trifluoromethyl Group: Enhances electrophilicity at the 2-position (ortho to -CF₃) in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene

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